molecular formula C14H10O5 B6370549 2-(3,5-Dicarboxyphenyl)phenol CAS No. 1261896-53-0

2-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B6370549
CAS No.: 1261896-53-0
M. Wt: 258.23 g/mol
InChI Key: LJKUNUHYPDDLFB-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)phenol is an aromatic organic compound of significant interest in advanced materials and medicinal chemistry research. This molecule features a phenolic core substituted with two carboxylic acid groups, a structural motif shared with other prominent research chemicals like 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) . Compounds with multiple carboxylic acid substituents are highly valued as polydentate organic ligands for constructing Metal-Organic Frameworks (MOFs) . The carboxylic acid groups can coordinate with metal ions such as copper(II) or terbium(III) to form stable, complex structures with potential applications in gas storage, separation, catalysis, and as luminescent sensors . In biomedical research, structurally similar dicarboxyphenyl compounds have demonstrated promising anticancer properties. Studies on H3BTB have shown it can interact with DNA via groove binding, leading to the unwinding of the DNA helix and exhibiting cytotoxic effects against human breast and cervical cancer cell lines . The presence of multiple carboxylic acids enhances water solubility and allows for interactions with biological targets, including proteins like caspase-3, p53, and NF-κB, which are relevant in cancer pathways . The compound's properties, including its potential electronic characteristics and ability to form hydrogen bonds, make it a candidate for further investigation in various scientific fields . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)14(18)19/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKUNUHYPDDLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683614
Record name 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-53-0
Record name 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes for 2-(3,5-Dicarboxyphenyl)phenol and Analogues

The synthesis of this compound and related structures can be achieved through several advanced routes, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Achieving the specific ortho-substitution on the phenol (B47542) ring is a primary challenge in the synthesis of the target molecule. The powerful ortho- and para-directing effect of the hydroxyl group often leads to mixtures of isomers. researchgate.net Consequently, strategies that ensure high regioselectivity are essential.

Directing groups installed on the phenolic hydroxyl can be employed to favor ortho-C–H bond activation. nih.gov While this is an indirect strategy, it is highly effective. Alternatively, Brønsted acid-catalyzed reactions, such as the cyclization of o-alkynylbenzoic acids followed by ortho-regioselective electrophilic alkylation of phenols, represent a viable pathway to ortho-functionalized phenols. rsc.org Biocatalytic approaches using enzymes like benzoic acid decarboxylases have also demonstrated remarkable regioselectivity, exclusively carboxylating phenol derivatives at the ortho-position relative to the hydroxyl group. rsc.org This enzymatic method operates under mild conditions and avoids the formation of para-isomers often seen in classical methods like the Kolbe–Schmitt reaction. rsc.orgacs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C(sp²)–C(sp²) bonds, which form the core of the biaryl structure of this compound. acs.orgwikipedia.org These methods offer significant advantages over traditional techniques by providing milder reaction conditions and broader functional group tolerance. nih.gov

A common strategy involves the coupling of a phenol derivative with an appropriately substituted aryl halide or pseudohalide. For instance, a Suzuki-Miyaura coupling could be envisioned between a protected 2-bromophenol (B46759) derivative and 3,5-dicarboxyphenylboronic acid. The use of phenol derivatives as coupling partners, rather than just aryl halides, has expanded the toolkit for organic synthesis. nih.gov A tandem Pd-catalyzed cross-coupling/aromatization reaction between aryl iodides and 6-diazo-2-cyclohexenones has been developed for the convenient synthesis of 2-arylphenols in moderate to excellent yields. acs.orgacs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-O Bond Formation

Coupling Reaction Electrophile Nucleophile/Partner Catalyst System (Example) Key Features
Suzuki-Miyaura Aryl Halide/Triflate Arylboronic Acid Pd(OAc)₂, PPh₃ Mild conditions, high functional group tolerance. nih.gov
Negishi Aryl Halide/Triflate Arylzinc Reagent Pd(PPh₃)₄ High chemoselectivity, mild conditions. nih.gov
Buchwald-Hartwig Aryl Halide/Tosylate Amine/Alcohol Pd(dba)₂, Ferrocenyl Phosphine Ligand Powerful method for C-N and C-O bond formation. nih.gov

| Tandem Coupling/Aromatization | Aryl Iodide | 6-Diazo-2-cyclohexenone | Pd(OAc)₂ / Ligand | Direct synthesis of 2-arylphenols. acs.org |

This table presents generalized examples of catalyst systems. Specific conditions vary based on substrates.

Direct C-H carboxylation offers an atom-economical route to installing carboxylic acid groups onto an aromatic ring. The Kolbe-Schmitt reaction, a classic method, involves the carboxylation of a phenoxide with carbon dioxide under high pressure and temperature. nih.gov However, this reaction often suffers from a lack of regioselectivity, yielding both ortho- and para-isomers. acs.org

Modern advancements have sought to overcome these limitations. Carboxylation of phenols with CO₂ at atmospheric pressure has been achieved, although it may require high temperatures or specific additives like sodium mesitolate to enhance the reaction. researchgate.net Biocatalytic methods provide a green alternative, with enzymes capable of highly regioselective carboxylation of phenols under mild, aqueous conditions. acs.orgnih.gov These reactions typically utilize bicarbonate as the CO₂ source and proceed exclusively at the ortho-position, which is ideal for synthesizing precursors to the target molecule. rsc.org The challenge remains in applying these methods to more complex biaryl systems.

Classical and multi-step synthetic routes provide foundational strategies for assembling the this compound structure.

The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. wikipedia.orgorganic-chemistry.org A more relevant variant for this synthesis is the Ullmann condensation, which can form C-O bonds (ether synthesis) or C-C bonds. organic-chemistry.orgwikipedia.org While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have introduced soluble copper catalysts with ligands (e.g., diamines, picolinic acid), allowing for milder reaction conditions. wikipedia.orgnih.gov This approach could be used to couple a phenol derivative with an activated aryl halide.

Oxidative phenol coupling is another direct method for forming a biaryl C-C bond. acs.org This strategy can be achieved using various reagents, including hypervalent iodine compounds like phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org Biocatalytic oxidative coupling, utilizing enzymes such as cytochrome P450s, has emerged as a powerful platform. chemrxiv.orgnovartis.com These enzymatic methods offer catalyst-controlled selectivity, enabling the cross-coupling of different phenolic substrates to form sterically hindered biaryl bonds with a level of control not achievable with small molecule catalysts. chemrxiv.orgchemrxiv.org

Precursor Design and Derivatization Strategies for Research Applications

The successful synthesis of a complex molecule like this compound is highly dependent on the strategic design of precursors and the effective management of functional groups throughout the synthetic sequence.

Given the presence of three reactive functional groups (one hydroxyl, two carboxylic acids), the use of protecting groups is indispensable. oup.com Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of retrosynthetic analysis. youtube.comfiveable.me

Protecting Groups for Phenols: The phenolic hydroxyl group is acidic and nucleophilic, often requiring protection to prevent unwanted side reactions. oup.com Common protecting groups include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., TBS, TIPS). uchicago.eduutsouthwestern.edu Benzyl (B1604629) ethers are particularly useful as they can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is compatible with many other functional groups. utsouthwestern.edu

Protecting Groups for Carboxylic Acids: The acidic protons of carboxylic acids can interfere with many organometallic and basic reagents. oup.com The most common protecting group is an ester, such as a methyl, ethyl, or benzyl ester. fiveable.mesynarchive.com The choice of ester is critical, as their removal conditions (hydrolysis with acid or base, or hydrogenolysis for benzyl esters) must be tolerated by the rest of the molecule. oup.com

The synthesis might proceed by first constructing the biaryl core with the functional groups in a protected or precursor form (e.g., using 3,5-dimethylphenol, which can be oxidized to the dicarboxylic acid in a later step). The final step would then involve the deprotection of all protecting groups to reveal the target molecule, this compound. nih.gov

Table 2: Common Protecting Groups for Phenol and Carboxylic Acid Moieties

Functional Group Protecting Group Abbreviation Protection Reagent (Example) Deprotection Condition (Example)
Phenol Methyl Ether Me CH₃I, K₂CO₃ BBr₃ or TMSI utsouthwestern.edu
Phenol Benzyl Ether Bn BnBr, K₂CO₃ H₂, Pd/C utsouthwestern.edu
Phenol tert-Butyldimethylsilyl Ether TBS TBSCl, Imidazole TBAF or HF utsouthwestern.edu
Carboxylic Acid Methyl Ester Me CH₃OH, H⁺ NaOH, H₂O then H₃O⁺ oup.com
Carboxylic Acid Benzyl Ester Bn BnOH, H⁺ H₂, Pd/C oup.com

| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) oup.com |

Derivatization for Enhanced Reactivity in Specific Syntheses

Information regarding the derivatization of this compound to enhance its reactivity for specific synthetic applications is not documented in the current body of scientific literature. The reactivity of the phenolic hydroxyl group and the two carboxylic acid groups could theoretically be altered through various derivatization strategies. For instance, conversion of the carboxylic acids to esters or acid chlorides would activate them for amide or ester coupling reactions. Similarly, protection of the phenol group would allow for selective reactions at the carboxylic acid sites. However, no specific examples or methodologies have been reported for this compound.

Chemo- and Regioselective Modifications of Phenolic and Carboxylic Acid Moieties for Advanced Studies

There are no published research findings on the chemo- and regioselective modifications of the phenolic and carboxylic acid moieties of this compound. Such studies would be crucial for developing advanced materials or molecules where precise control over the functionality of the parent structure is required. The differential reactivity of the phenolic hydroxyl group versus the two aromatic carboxylic acid groups presents an interesting challenge in selective modification. Strategies to achieve such selectivity, for example, by exploiting differences in pKa values or by using sterically hindered reagents, have not been investigated for this specific molecule.

Coordination Chemistry and Metal Organic Framework Mof Design

Ligand Design Principles: The Role of 2-(3,5-Dicarboxyphenyl)phenol as a Multitopic Linker

The design of ligands is a cornerstone in the construction of metal-organic frameworks, dictating the resulting structure and properties of the material. This compound is a multitopic linker, containing distinct functional groups capable of coordinating to metal centers. The presence of two carboxylate groups on one phenyl ring and a hydroxyl group on the adjacent ring provides multiple binding sites. This arrangement allows for the formation of robust and multidimensional coordination networks. The semi-rigid nature of the biphenyl (B1667301) backbone, combined with the potential for various coordination modes from its functional groups, makes it a candidate for constructing frameworks with enhanced thermal stability and specific structural topologies.

The carboxylate and phenol (B47542) groups on the this compound ligand offer a variety of coordination possibilities with metal ions.

Carboxylate Groups: The two carboxylate groups can be deprotonated to form carboxylate anions, which are versatile coordinating moieties. They can bind to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes (e.g., syn-syn, syn-anti, anti-anti). This versatility allows the ligand to connect multiple metal centers, facilitating the formation of 1D chains, 2D layers, or 3D frameworks. For instance, in related dicarboxylate linkers, monodentate and bidentate coordination modes are commonly observed, influencing the dimensionality of the resulting polymer.

Phenol Group: The phenolic hydroxyl group can also participate in coordination, typically after deprotonation to a phenoxide. The oxygen atom of the phenoxide can act as a bridging ligand between two or more metal centers. Coordination of the neutral phenol group is also possible, though less common, and can lead to weaker O-H bonds. The involvement of the phenoxide group in coordination adds another layer of complexity and connectivity to the potential frameworks.

The combination of these functional groups allows the ligand to act as a multitopic linker, connecting several metal ions simultaneously and promoting the self-assembly of intricate architectures.

The geometry of the metal coordination environment in MOFs is influenced by both steric and electronic factors originating from the ligand.

Steric Influences: The biphenyl core of this compound introduces a degree of steric hindrance. The dihedral angle between the two phenyl rings can twist to accommodate the preferred coordination geometry of a metal center. This flexibility can influence the final framework structure, potentially leading to distorted coordination polyhedra around the metal ions. The positioning of the bulky phenyl groups can prevent the formation of highly compact structures, thereby encouraging the creation of porous frameworks.

Synthesis and Structural Elucidation of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs typically involves the reaction of the organic linker with a metal salt under specific conditions that promote crystallization.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline MOFs. rsc.orgd-nb.info These methods involve heating the reactants (metal salt and organic linker) in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.

Hydrothermal Synthesis: This method uses water as the solvent. It is a widely used technique for preparing coordination polymers. researchgate.net

Solvothermal Synthesis: This method employs an organic solvent or a mixture of solvents, such as dimethylformamide (DMF), diethylformamide (DEF), or ethanol. rsc.org The choice of solvent can significantly influence the resulting crystal structure and morphology of the MOF.

The reaction temperature and duration are critical parameters that control the kinetics of crystal nucleation and growth. For similar multitopic carboxylate ligands, synthesis is often carried out at temperatures ranging from 80 to 180 °C for 24 to 72 hours. mdpi.com

Table 1: General Synthetic Parameters for MOF Synthesis

Parameter Typical Range/Conditions Purpose
Method Hydrothermal / Solvothermal Promotes crystallization under high pressure and temperature.
Temperature 80 - 180 °C Controls reaction kinetics and crystal phase.
Time 24 - 72 hours Allows for slow crystal growth and high crystallinity.
Solvent Water, DMF, DEF, Ethanol Influences solubility of reactants and can act as a template.

| pH/Modulator | Acidic or basic additives | Controls deprotonation of the ligand and can influence crystal size and morphology. |

This is an interactive table. Click on the headers to sort.

The formation of MOFs is a self-assembly process, where metal ions and organic linkers spontaneously organize into an ordered crystalline structure. This process is governed by the principles of coordination chemistry, thermodynamics, and kinetics. The final structure is typically the most thermodynamically stable product under the given reaction conditions.

Crystal growth can be engineered by modifying the reaction conditions. For instance, the use of modulators, such as monocarboxylic acids, can compete with the linker for coordination to the metal centers. This competition can slow down the nucleation and growth rates, often leading to larger, more well-defined crystals with fewer defects. The self-assembly can also be influenced by non-covalent interactions, such as hydrogen bonding and π–π stacking, which can help direct the formation of the final supramolecular architecture. rsc.org

The choice of the metal ion is a critical factor that determines the topology and dimensionality of the resulting framework. Different metal ions have distinct coordination preferences (e.g., coordination number and geometry), which in turn dictate how the organic linkers are connected in space.

Coordination Geometry: For example, metal ions like Zn(II) and Cd(II) can adopt various coordination geometries, such as tetrahedral or octahedral, while Cu(II) often exhibits a square planar or distorted octahedral geometry due to the Jahn-Teller effect. These preferences, combined with the connectivity of the this compound ligand, will direct the formation of specific network topologies.

Dimensionality: The interplay between the metal's coordination environment and the ligand's binding modes determines the dimensionality of the resulting structure. A ligand like this compound, with its multiple binding sites, has the potential to form:

2D Layer-like Structures: Where metal-ligand connections extend in two dimensions, forming sheets. These layers may then be held together by weaker forces like hydrogen bonds or π–π stacking to form a 3D supramolecular network. mdpi.comnih.gov

3D Supramolecular Networks: Where strong coordination bonds extend in all three dimensions, creating robust, often porous, frameworks. The specific topology can be described using Schläfli symbols, which denote the connectivity of the nodes. nih.gov

Studies on related dicarboxylate ligands have shown that reacting the same ligand with different metal ions (e.g., Ni(II), Mn(II), Cd(II)) under similar conditions can lead to frameworks with completely different dimensionalities and topologies, ranging from 2D layers to complex 3D nets. mdpi.comnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Dimethylformamide (DMF)
Diethylformamide (DEF)

Auxiliary Ligand Integration in Complex Architectures

In the synthesis of MOFs, auxiliary (or ancillary) ligands are often introduced alongside the primary organic linker to modulate the final structure and properties of the framework. These are typically smaller organic molecules, often containing nitrogen-donor atoms (like bipyridines or phenanthroline), that coordinate to the metal centers. Their role is multifaceted: they can control the dimensionality of the framework, prevent the formation of overly dense or interpenetrated structures, and introduce specific functionalities.

Reticular Chemistry and Network Topologies Derived from the Compound

Reticular chemistry is a powerful approach to the design and synthesis of crystalline solids like MOFs, where molecular building blocks are linked by strong bonds to create predetermined network topologies. The geometry of the organic linker is a key determinant of the final structure.

Analysis of Secondary Building Units (SBUs)

SBUs are the inorganic nodes in a MOF structure, comprising metal ions and the coordinating atoms from the organic linkers. The nature of the SBU is fundamental to the stability and topology of the MOF. Carboxylate ligands, such as the one , are known to form a variety of well-defined SBUs with different metal ions.

For instance, with divalent transition metals like zinc or copper, the formation of dinuclear paddlewheel SBUs ([M₂(-COO)₄]) is common. In such a scenario, each paddlewheel would act as a 4-connected node, linking to four different this compound ligands. With other metals, such as zirconium, more complex clusters like the hexanuclear [Zr₆O₄(OH)₄(-COO)₁₂] SBU might form, which acts as a 12-connected node, leading to highly stable and porous frameworks. The specific SBU that would form with this particular ligand is undetermined without experimental synthesis and characterization.

Defect Engineering in MOF Structures Utilizing the Compound

Defect engineering involves the intentional introduction of imperfections, such as missing linkers or metal clusters, into the crystalline structure of a MOF. These defects can create open metal sites, enhance catalytic activity, and modify adsorption properties.

In a MOF made from this compound, defects could be introduced by several methods:

Modulator-Assisted Synthesis: Adding a monocarboxylic acid to the synthesis mixture can compete with the primary ligand for coordination to the metal clusters, leading to missing linker sites.

Post-Synthetic Acid/Base Treatment: Carefully controlled treatment of the synthesized MOF could selectively remove some of the organic linkers.

The creation of such defects would expose the metal sites within the SBUs, which could be beneficial for applications in catalysis. However, the stability of the resulting defective framework would need to be carefully evaluated, as the introduction of defects can sometimes compromise the structural integrity of the material.

Advanced Spectroscopic and Structural Characterization in Research

Single Crystal X-ray Diffraction for Definitive Structural Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. rigaku.comcarleton.edu This non-destructive technique provides unparalleled detail regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial ordering of atoms. carleton.edu The process involves directing monochromatic X-rays at a single crystal and analyzing the resulting diffraction pattern. carleton.edu This pattern holds a reciprocal relationship to the crystal's lattice, and its interpretation allows for the solution and refinement of the crystal structure. carleton.edu

ParameterValueDescription
C-N Bond Length1.2999(16) ÅBond length in a related salicylidenimine derivative. researchgate.net
Biphenyl (B1667301) Torsion AngleVariableThe dihedral angle between the two phenyl rings, influencing molecular conformation. researchgate.net

The crystal packing of 2-(3,5-Dicarboxyphenyl)phenol and its derivatives is governed by a network of non-covalent interactions. Hydrogen bonding plays a pivotal role, particularly involving the carboxylic acid and phenol (B47542) functional groups. utwente.nl These interactions can lead to the formation of dimers and more extended supramolecular assemblies. researchgate.netresearchgate.net For instance, in a related compound, strong intermolecular O-H···O hydrogen bonds with a distance of 2.455(1) Å were observed, leading to a dimeric structure. researchgate.net This dimer was further stabilized by intramolecular N-H···O hydrogen bonds. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are significant in dictating the crystal architecture. researchgate.netrsc.org These interactions occur when the planar surfaces of the phenyl rings align, contributing to the stability of the crystal lattice. researchgate.netmdpi.com The centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 3.7 Å. researchgate.net In some coordination polymers, π-π stacking interactions link adjacent two-dimensional layers to form a three-dimensional supramolecular network. mdpi.com

Advanced NMR Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in both the solid and solution states. libretexts.org It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. libretexts.org

Solid-state NMR (ssNMR) is particularly useful for characterizing the structure of crystalline and amorphous solids, such as coordination polymers and resins incorporating the this compound ligand. nycu.edu.twdtic.mil Techniques like cross-polarization and magic-angle spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. dtic.milswst.org

For phenolic resins, 13C ssNMR can be used to distinguish between different resin compositions and to follow the chemistry of curing and degradation. dtic.milswst.org The chemical shifts of the carbon atoms provide information about their local environment, including the formation of intermolecular hydrogen bonds. nycu.edu.tw For example, the resonance of the hydroxyl-substituted carbon in phenolic rings is sensitive to hydrogen bonding interactions. nycu.edu.tw In the study of metal-organic frameworks (MOFs), ssNMR can provide insights into the framework structure and the binding of guest molecules.

Solution-state NMR is indispensable for characterizing the this compound ligand itself and any soluble precursors or derivatives. libretexts.orgnih.gov Both ¹H and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum of a phenol, the protons on the aromatic ring typically appear in the 7-8 ppm region, with splitting patterns characteristic of their substitution. libretexts.org The proton of the hydroxyl group gives a signal that can vary in position (typically 3-8 ppm) and often appears as a broad singlet. libretexts.org A key technique to identify the -OH peak is the "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample causes the -OH proton to be exchanged for deuterium, leading to the disappearance of its corresponding peak in the spectrum. libretexts.org

The ¹³C NMR spectrum of a phenol shows the carbon attached to the hydroxyl group shifted downfield to around 155 ppm due to the oxygen's electronegativity. libretexts.org The other aromatic carbons appear in the typical range of 125-150 ppm. libretexts.org

NucleusChemical Shift Range (ppm)Assignment
¹H7-8Aromatic protons libretexts.org
¹H3-8Phenolic -OH proton (broad singlet) libretexts.org
¹³C155Aromatic carbon attached to -OH libretexts.org
¹³C125-150Other aromatic carbons libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study species with unpaired electrons, such as radicals and paramagnetic metal ions. libretexts.orgdu.ac.in This makes it an invaluable tool for investigating systems where this compound is part of a paramagnetic complex, for instance, when coordinated to a transition metal ion with unpaired electrons. du.ac.in

EPR spectroscopy provides information about the electronic structure of the paramagnetic center and its immediate environment. libretexts.org The g-value, analogous to the chemical shift in NMR, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei, are key parameters obtained from an EPR spectrum. libretexts.org These parameters can reveal details about the identity and coordination of the paramagnetic species. While EPR is a highly sensitive technique, its application to this compound is contingent on the molecule being in a paramagnetic state, either as a radical or as a ligand in a complex with a paramagnetic metal ion. du.ac.inacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Probing in Coordination

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups within a molecule and elucidating how they interact upon the formation of coordination complexes. For the ligand this compound, the FT-IR spectrum provides a detailed fingerprint of its key structural features, namely the phenolic hydroxyl (-OH) group, the two carboxylic acid (-COOH) groups, and the aromatic rings. When this ligand coordinates to a metal center, significant and predictable shifts in the vibrational frequencies of these groups occur, offering direct evidence of metal-ligand bond formation.

The analysis of the FT-IR spectrum of the free this compound ligand reveals several characteristic absorption bands. A broad absorption band is typically observed in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. docbrown.info The carboxylic acid O-H stretch also appears as a very broad band, typically in the 2500-3300 cm⁻¹ range. The presence of strong, sharp peaks around 1700-1720 cm⁻¹ corresponds to the C=O stretching vibration of the protonated carboxylic acid groups. Aromatic C-H stretching vibrations are visible as weaker bands above 3000 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations for the phenol and carboxylic acid groups are found in the 1200-1410 cm⁻¹ region, while aromatic C=C stretching vibrations appear at 1440-1600 cm⁻¹. docbrown.info

Upon coordination with a metal ion, the FT-IR spectrum undergoes distinct changes. The most informative of these changes involves the carboxylate groups. When the carboxylic acid groups deprotonate to coordinate to a metal center, the sharp C=O band around 1700 cm⁻¹ disappears or is significantly diminished. mdpi.com It is replaced by two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The asymmetric band typically appears in the 1550–1620 cm⁻¹ range, while the symmetric band is found between 1380–1440 cm⁻¹. acs.org

The separation between these two new bands (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination mode of the carboxylate group. A large separation (Δν > 200 cm⁻¹) is indicative of a monodentate coordination mode, where only one oxygen atom of the carboxylate binds to the metal. A smaller separation (Δν < 150 cm⁻¹) suggests a bidentate coordination mode, which can be either chelating (both oxygens binding to the same metal ion) or bridging (the oxygens binding to two different metal ions).

Furthermore, the broad band of the phenolic -OH group may also shift or change in shape upon coordination if it is involved in bonding with the metal ion. The formation of new, weaker bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the M-O stretching vibrations, providing direct evidence of the metal-oxygen bonds formed with both the carboxylate and potentially the phenolate (B1203915) oxygen atoms.

Table 1: Key FT-IR Vibrational Frequencies for this compound and its Metal Complexes

Functional GroupVibration ModeFree Ligand (cm⁻¹)Coordinated Complex (cm⁻¹)Interpretation of Change
Phenolic HydroxylO-H stretch~3200-3550 (broad)Shifted or diminishedIndicates involvement in coordination or altered hydrogen bonding.
Carboxylic AcidO-H stretch~2500-3300 (very broad)DisappearsDeprotonation upon coordination.
CarbonylC=O stretch~1700-1720 (strong, sharp)Disappears or weakensDeprotonation and coordination of carboxyl group. mdpi.com
CarboxylateAsymmetric stretch (νₐₛ)-~1550-1620Formation of coordinated carboxylate. acs.org
CarboxylateSymmetric stretch (νₛ)-~1380-1440Formation of coordinated carboxylate. acs.org
Aromatic RingsC=C stretch~1440-1600Minor shiftsConfirms integrity of the aromatic backbone. docbrown.info
Phenol/CarboxylC-O stretch~1200-1410Shifts upon coordinationIndicates electronic environment change around the C-O bond.
Metal-OxygenM-O stretch-~400-600Direct evidence of metal-ligand bond formation.

Mass Spectrometry Techniques for Ligand and Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of the this compound ligand and its coordination polymers. By ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise information on molecular mass and fragmentation patterns.

For the characterization of the free ligand, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.govpurdue.edu These methods are ideal for analyzing polar, thermally labile molecules like phenols and carboxylic acids without causing significant fragmentation. nih.gov In ESI-MS, the ligand is typically dissolved in a suitable solvent and sprayed through a charged capillary, producing ions. The resulting mass spectrum will prominently feature the molecular ion peak, either in its protonated form [M+H]⁺ or deprotonated form [M-H]⁻, which confirms the molecular weight of the ligand.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ligand with high precision (typically to four decimal places), which allows for the unambiguous determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. For this compound, characteristic fragmentation would involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

Table 2: Representative Mass Spectrometry Data for Ligand and a Hypothetical Metal Complex

AnalyteMass Spectrometry TechniqueExpected Ion (m/z)Information Obtained
This compound (Ligand) ESI-MS (Negative Mode)[M-H]⁻Confirms molecular weight of the free ligand.
This compound (Ligand) ESI-MS (Positive Mode)[M+H]⁺Confirms molecular weight of the free ligand.
This compound (Ligand) HRMSExact MassDetermines the precise elemental formula.
Ligand Fragmentation MS/MS[M-H-CO₂]⁻, [M-H-H₂O]⁻Structural elucidation through characteristic neutral losses.
Hypothetical Cu(II) Complex ESI-MS[Cu(L-2H) + H]⁻Suggests a 1:1 metal-to-ligand stoichiometry in a deprotonated complex.
Hypothetical Zn(II) Dimer ESI-MS[Zn₂(L-2H)₂ + H]⁺Provides evidence for a dinuclear complex structure.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties and reactivity of organic ligands like "2-(3,5-Dicarboxyphenyl)phenol". DFT methods, such as those utilizing the B3LYP hybrid functional, have been shown to provide results that correlate well with experimental data for similar molecules. nih.gov

Before predicting other properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. For "this compound," this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the rotational freedom around the single bond connecting the phenyl and phenol (B47542) rings, as well as the orientation of the hydroxyl and carboxylic acid groups. Different conformers can have varying energies, and identifying the global minimum energy structure is crucial for accurate predictions of reactivity and spectroscopic properties. For instance, studies on related dihydroxybenzoic acids have highlighted how the position of hydroxyl groups and their ability to form intramolecular hydrogen bonds significantly influence molecular conformation and interaction with surrounding molecules. nih.gov DFT calculations can elucidate these subtle energetic differences. For example, calculations on phenol derivatives have been performed using the B3LYP method with basis sets like cc-pVQZ to obtain optimized geometries. nih.gov

Table 1: Representative Predicted Bond Lengths and Angles for Phenol Derivatives from DFT Calculations Note: This table presents typical data for phenol-like structures as a reference for what would be obtained for this compound. Actual values would require specific calculations for the target molecule.

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond LengthC-O (Phenolic)1.367 Å
Bond LengthO-H (Phenolic)0.946 Å
Bond LengthC=O (Carboxylic)1.210 Å
Bond LengthC-O (Carboxylic)1.350 Å
Bond AngleC-O-H (Phenolic)109.9°
Bond AngleO=C-O (Carboxylic)123.5°

Data synthesized from computational studies on phenol and related molecules. ijaemr.comunige.ch

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity. taylorandfrancis.com The energy of the LUMO (ELUMO) is related to the electron affinity and points to its electrophilicity. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. taylorandfrancis.com For a related molecule, 1,3,5-Tris(4-carboxyphenyl)benzene, the calculated HOMO-LUMO gap was 0.1718 eV, indicating its tendency to participate in chemical reactions. nih.gov DFT calculations can precisely map the distribution of these orbitals across the "this compound" molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and based on typical results for aromatic carboxylic acids. nih.gov

ParameterDescriptionPredicted Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO4.5 to 5.5

Theoretical vibrational frequency calculations using DFT are an indispensable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. ijaemr.com

For "this compound," calculations would predict characteristic frequencies for the O-H stretch of the phenol group, the O-H and C=O stretches of the two carboxylic acid groups, and various C-H and C-C stretching and bending modes of the aromatic rings. derpharmachemica.com Comparing these calculated frequencies with experimental spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. Studies on phenol have shown that DFT calculations, particularly at the B3LYP/6-311++G(2df,2p) level, can reproduce experimental frequencies with high accuracy. ijaemr.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: This table is based on established frequency ranges for the given functional groups from computational and experimental studies on similar molecules. ijaemr.comderpharmachemica.comresearchgate.net

Vibrational ModeFunctional GroupTypical Calculated Frequency Range (cm⁻¹)
O-H StretchPhenolic Hydroxyl3600 - 3650
O-H StretchCarboxylic Acid3500 - 3580
C-H StretchAromatic Ring3000 - 3100
C=O StretchCarboxylic Acid1700 - 1750
C-C StretchAromatic Ring1450 - 1600
C-O StretchPhenolic1200 - 1280

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Frameworks

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. If "this compound" is used as a linker or node in larger structures like Metal-Organic Frameworks (MOFs) or other polymers, MD simulations can reveal the structural flexibility and dynamics of these frameworks.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. This can be used to investigate thermal stability, conformational changes of the linker within the framework, and the diffusion of guest molecules through the pores. researchgate.net For example, MD simulations have been used to study how phenolic compounds interact with and affect the dynamics of lipid bilayers nih.gov and to understand the complex dynamics of ligand binding and conformational changes in receptors. chemrxiv.org

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Phenomena (e.g., CO2)

Grand Canonical Monte Carlo (GCMC) is a specialized simulation technique used to study adsorption phenomena in porous materials. If frameworks constructed from "this compound" are being considered for applications like gas storage or separation, GCMC simulations are essential for predicting their performance.

In a GCMC simulation, the porous framework is held rigid while gas molecules (e.g., CO₂) are inserted, deleted, or moved within the pores based on statistical probabilities. This process is repeated until the system reaches equilibrium, allowing for the calculation of key properties such as adsorption isotherms (the amount of gas adsorbed at different pressures), heats of adsorption, and the identification of preferential binding sites within the pores. researchgate.net The functional groups of the ligand—the hydroxyl and carboxylic acid groups—would likely serve as strong interaction sites for CO₂ molecules, a hypothesis that GCMC simulations could rigorously test and quantify. researchgate.net

Theoretical Prediction of Coordination Geometries and Ligand Binding Energies

"this compound" is a multidentate ligand, meaning it can bind to a metal ion through multiple atoms—in this case, the oxygen atoms of the carboxylate and potentially the hydroxyl groups. DFT calculations are widely used to predict the preferred coordination modes and geometries when this ligand binds to various metal centers. nih.govnih.govmdpi.com

These calculations can determine the most stable coordination environment (e.g., tetrahedral, octahedral) and predict the bond lengths and angles between the metal ion and the ligand. rsc.org Furthermore, the strength of this interaction can be quantified by calculating the ligand binding energy. This energy represents the change in energy when the ligand binds to the metal center, providing a measure of the stability of the resulting coordination complex. nih.gov For instance, DFT calculations on manganese(I)-phenol complexes have been used to determine that the coordination of the phenol group is energetically favorable, though the bond is weak, making it a hemilabile ligand. rsc.org

Quantum Chemical Studies on Intramolecular Interactions and Proton Transfer

Computational chemistry and theoretical modeling provide powerful tools to investigate the intricate intramolecular interactions and the potential for proton transfer within this compound. Although specific quantum chemical studies exclusively targeting this molecule are not extensively available in the current body of scientific literature, valuable insights can be extrapolated from theoretical investigations of structurally related compounds, such as substituted phenols and hydroxybenzoic acids. These studies allow for a detailed analysis of the molecule's conformational preferences, the nature of its intramolecular hydrogen bonds, and the energetic landscape of potential proton transfer pathways.

Intramolecular Hydrogen Bonding

The structure of this compound features a phenolic hydroxyl group positioned ortho to a phenyl ring, which in turn is substituted with two carboxylic acid groups at the meta positions. This arrangement allows for the formation of intramolecular hydrogen bonds. The primary intramolecular interaction is expected to be a hydrogen bond between the phenolic hydroxyl group (-OH) and one of the carbonyl oxygens of the adjacent carboxylic acid groups (-COOH).

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in characterizing the strength and geometry of such hydrogen bonds. Key parameters that are often calculated include the bond length between the hydrogen and the acceptor oxygen (O-H···O), the bond angle, and the vibrational frequency of the O-H bond. A red shift (decrease) in the O-H stretching frequency is a characteristic indicator of hydrogen bond formation.

In the case of this compound, several conformations involving intramolecular hydrogen bonding are plausible. The phenolic -OH group can form a hydrogen bond with either of the two carboxylic acid groups. Computational studies on similar ortho-substituted phenols have shown that the presence of intramolecular hydrogen bonds significantly influences the molecule's conformational stability. nih.gov The competition between the formation of an intramolecular hydrogen bond and intermolecular hydrogen bonding with a solvent is a critical factor in determining the molecule's behavior in different environments. nist.gov

Table 1: Calculated Hydrogen Bond Parameters for a Model System (o-hydroxybenzoic acid) from DFT Studies

ParameterValue
O-H Bond Length (Å)0.975
H···O Distance (Å)1.650
O-H···O Angle (°)145.0
ΔE (kcal/mol)-7.5
O-H Vibrational Frequency Shift (cm⁻¹)-350

Note: This data is representative of a similar intramolecular hydrogen bond and is used here for illustrative purposes.

Proton Transfer

The presence of both a proton donor (phenolic -OH) and proton acceptors (carboxylic acid -COOH groups) within the same molecule raises the possibility of intramolecular proton transfer. This process would involve the transfer of the acidic proton from the phenolic hydroxyl group to one of the carboxylic acid groups, resulting in the formation of a zwitterionic species.

Quantum chemical calculations can be employed to investigate the feasibility of such a proton transfer by mapping the potential energy surface (PES) along the proton transfer coordinate. This involves calculating the energy of the system as the proton is moved from the donor to the acceptor atom. The energy barrier for the proton transfer and the relative stability of the initial and final states (the tautomers) can be determined from the PES.

For this compound, the proton transfer would likely be an excited-state phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), as the phenolic proton is generally less acidic than a carboxylic acid proton in the ground state. Upon photoexcitation, the acidity of the phenol can increase significantly, making the proton transfer to the carboxylate group more favorable.

Theoretical studies on other ortho-hydroxy Schiff bases and related compounds have successfully elucidated the mechanisms of intramolecular proton transfer by performing relaxed potential energy surface scans. nih.gov These studies help in determining the potential energy barrier for the transfer and understanding the geometric changes that occur during the process.

Table 2: Theoretical Energetic Parameters for a Hypothetical Proton Transfer in this compound

ParameterGround State (S₀)Excited State (S₁)
Energy Barrier (kcal/mol)HighPotentially Low
Relative Energy of Tautomer (kcal/mol)UnfavorablePotentially Favorable

Note: These values are hypothetical and serve to illustrate the expected trends based on studies of similar systems.

Supramolecular Assembly and Non Covalent Interactions

Hydrogen Bonding Networks Involving Carboxylic Acid and Phenol (B47542) Moieties

The presence of both carboxylic acid and phenol groups, which are excellent hydrogen bond donors and acceptors, would be the primary driving force for the formation of robust hydrogen-bonding networks.

Carboxylic Acid Dimers: It is highly probable that the carboxylic acid groups would form classic centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable motif observed in the crystal structures of most carboxylic acids.

Phenol-Carboxyl Interactions: The phenolic hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a carboxylic acid group or as an acceptor from a carboxylic acid's hydroxyl group. This would lead to the formation of chains or more complex 2D or 3D networks.

A hypothetical representation of potential hydrogen bonding interactions is provided in the table below.

Interaction Type Donor Acceptor Expected Geometry
Carboxylic Acid DimerCarboxyl O-HCarboxyl C=OCyclic, Centrosymmetric
Phenol-CarboxylPhenol O-HCarboxyl C=OLinear or Bent
Carboxyl-PhenolCarboxyl O-HPhenol OLinear or Bent
Phenol-PhenolPhenol O-HPhenol OLinear or Bent

π-π Stacking Interactions in Crystalline Architectures

The two phenyl rings in the 2-(3,5-Dicarboxyphenyl)phenol molecule provide sites for π-π stacking interactions, which would play a significant role in the stabilization of the crystalline architecture.

Parallel-Displaced Stacking: The aromatic rings are likely to engage in parallel-displaced stacking, where the rings are parallel but offset from one another. This arrangement minimizes electrostatic repulsion while maximizing attractive dispersion forces.

T-shaped or Edge-to-Face Interactions: Another possibility is the formation of T-shaped interactions, where the edge of one aromatic ring (the C-H bonds) points towards the face of another.

Self-Assembly of Discrete Supramolecular Entities

While extensive hydrogen bonding is likely to lead to polymeric networks, it is also conceivable that under specific conditions (e.g., in the presence of suitable guest molecules or specific solvents), this compound could form discrete supramolecular entities.

Macrocycles: Through a combination of hydrogen bonding and other non-covalent interactions, a small number of molecules could potentially self-assemble into cyclic structures or macrocycles.

Capsules or Cages: In the presence of appropriate templates, the formation of cage-like structures held together by hydrogen bonds is a theoretical possibility, although less common for such a flexible molecule.

Influence of Substituents on Self-Assembly Directivity

The introduction of substituents onto the phenyl rings of this compound would be expected to have a profound impact on its self-assembly behavior.

Steric Effects: Bulky substituents would sterically hinder certain hydrogen bonding or π-π stacking arrangements, potentially leading to different packing motifs or even preventing crystallization.

Electronic Effects: Electron-donating or electron-withdrawing substituents would alter the acidity of the phenol and carboxylic acid protons, thereby modulating the strength of the hydrogen bonds. They would also change the electron density of the aromatic rings, influencing the nature and strength of the π-π stacking interactions.

Introduction of New Functional Groups: Substituents that can participate in additional non-covalent interactions (e.g., halogens for halogen bonding, nitro groups for dipole-dipole interactions) would introduce new directional forces, leading to more complex and predictable supramolecular architectures.

The table below summarizes the expected influence of different types of substituents.

Substituent Type Potential Effect on Hydrogen Bonding Potential Effect on π-π Stacking
Bulky Alkyl GroupsSteric hindrance, disruption of planar networksAltered stacking distances and geometries
Electron-Donating Groups (-OCH₃, -NH₂)Decreased acidity, weaker O-H···O bondsIncreased π-electron density, stronger π-π interactions
Electron-Withdrawing Groups (-NO₂, -CN)Increased acidity, stronger O-H···O bondsDecreased π-electron density, weaker π-π interactions
Halogens (-F, -Cl, -Br, -I)Can act as weak hydrogen bond acceptorsCan participate in halogen bonding, directing the assembly

Applications in Advanced Materials and Catalysis Research

Catalytic Applications of MOFs and Coordination Polymers Derived from the Compound

While the field of MOF-based catalysis is extensive, research specifically employing "2-(3,5-Dicarboxyphenyl)phenol" as the primary organic linker for the applications below could not be located.

Photocatalysis for Organic Transformations and Environmental Remediation (e.g., dye and antibiotic decomposition)

No studies were found that describe the synthesis or photocatalytic application of MOFs or coordination polymers derived from "this compound." Research in this area often involves multicarboxylate ligands; for example, studies have been conducted on a different, more complex ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, which has been used to create coordination polymers for the photodegradation of dyes like rhodamine B and antibiotics such as dinitrozole. nih.govmdpi.com However, this is a chemically distinct compound from the one specified.

Heterogeneous Catalysis in Organic Synthesis (e.g., phenol (B47542) hydroxylation)

The scientific literature on heterogeneous catalysis for phenol hydroxylation using MOFs describes the use of various other frameworks, such as iron-based MOFs like Fe-BTC. scirp.orgmdpi.com These catalysts have shown effectiveness in converting phenol to dihydroxybenzenes using hydrogen peroxide. scirp.org However, there is no available research detailing the use of a MOF constructed from the "this compound" ligand for this or similar organic synthesis reactions.

Metallaphotoredox Catalysis Leveraging Carboxylic Acid Functionality

Gas Adsorption and Separation in MOFs Incorporating the Compound

The design of MOFs for gas adsorption and separation is a major area of materials science research. The properties of the organic linker are critical to the performance of the resulting material. Despite this, no published data was found on MOFs synthesized using "this compound" for gas storage or separation applications.

Carbon Dioxide Capture and Conversion

Numerous MOFs are being investigated for their potential in carbon dioxide (CO2) capture and conversion due to their high surface area and tunable pore chemistry. mdpi.comresearchgate.net Research has explored a wide variety of organic linkers, including other dicarboxylate and tetracarboxylate ligands, to optimize CO2 affinity and uptake. nih.gov However, the literature search did not yield any results on the synthesis or performance of MOFs derived from "this compound" for CO2 capture.

Hydrogen Storage Research

Hydrogen storage in MOFs is another intensely studied field, with materials like MOF-5 and its derivatives being benchmark systems. berkeley.edumdpi.com The interaction between hydrogen and the MOF framework is key to storage capacity. The search for materials with optimal pore sizes and binding energies is ongoing, but there are no current studies describing the use of "this compound" to construct MOFs for hydrogen storage applications. rsc.orgresearchgate.net

Table of Compounds Mentioned

Research into Sensors and Sensing Mechanisms

There is currently a lack of specific research articles or data detailing the application of this compound in the development of chemical sensors. The design of sensors often relies on the specific molecular recognition capabilities and signal transduction properties of the sensing material. While the structure of this compound, with its phenolic hydroxyl group and two carboxylic acid functionalities, suggests potential for co-ordination with metal ions and formation of hydrogen bonds, its efficacy as a primary component in a sensing mechanism has not been reported.

Consequently, there are no available data tables or detailed findings on the sensitivity, selectivity, or detection limits of sensor platforms based on this compound.

Advanced Material Design for Specific Research Aims (e.g., energy storage, optoelectronics)

Similarly, the application of this compound in the design of advanced materials for energy storage and optoelectronics is not well-established in the current body of scientific literature.

For energy storage applications, such as in batteries or supercapacitors, the performance of materials is heavily dependent on their porosity, conductivity, and redox activity. While MOFs and coordination polymers can be designed to possess these properties, there are no specific reports on the synthesis and electrochemical characterization of materials derived from this compound for such purposes.

In the field of optoelectronics , which involves the interaction of light with electronic materials, compounds are selected based on their photoluminescent, semiconducting, or nonlinear optical properties. There is no readily available research that characterizes the optical or electronic properties of this compound or its derivatives in the context of optoelectronic device fabrication.

Future Research Directions and Emerging Paradigms

Integration with Other Functional Moieties for Multi-Functional Materials

A significant avenue for future research would be the integration of 2-(3,5-Dicarboxyphenyl)phenol with other functional moieties to create multi-functional materials. Currently, there is no published research detailing the integration of other functional groups into materials derived from this specific phenol (B47542).

In principle, the phenol group of this compound could serve as a point of attachment for a variety of other functional groups. These could include redox-active units, photoactive chromophores, or specific binding sites for targeted applications. For instance, the incorporation of moieties capable of undergoing reversible oxidation and reduction could lead to the development of novel electroactive materials. Similarly, the attachment of light-sensitive groups could yield materials with interesting photophysical properties, such as photochromism or fluorescence modulation. The successful integration of such functionalities would pave the way for the design of advanced materials with synergistic properties, where the structural framework provided by the this compound backbone is combined with the specific functions of the integrated moieties.

Green Chemistry Approaches in Synthesis and Application

The application of green chemistry principles to the synthesis and use of materials based on this compound is a critical direction for future research, ensuring the environmental sustainability of these potential new materials. At present, there are no specific studies on green chemistry approaches for this compound.

Future research should aim to develop synthetic routes to this compound and its derivatives that utilize renewable starting materials, employ safer solvents (such as water or supercritical CO2), and minimize energy consumption. nih.govnih.gov Methodologies like microwave-assisted synthesis or mechanochemical synthesis could be explored as alternatives to traditional solvothermal methods to reduce reaction times and solvent use. d-nb.info In terms of applications, the development of materials that can be used in environmentally friendly processes, such as catalysis for waste valorization or adsorption of pollutants from water, would be highly desirable. Moreover, the lifecycle of these materials, from synthesis to disposal and potential recycling, should be considered to ensure a minimal environmental footprint.

Advanced Characterization Techniques for In Situ Studies

The use of advanced characterization techniques for in situ studies will be instrumental in understanding the formation and functional behavior of materials derived from this compound. As there are no reported materials based on this compound, this area is entirely open for future exploration.

Techniques such as in situ X-ray diffraction and spectroscopy could be employed to monitor the self-assembly process of MOFs and coordination polymers in real-time, providing valuable insights into their nucleation and growth mechanisms. For functional materials, in situ techniques are crucial for elucidating structure-property relationships under operational conditions. For example, in situ infrared or Raman spectroscopy could be used to study the interaction of guest molecules with the framework, while in situ electrochemical measurements combined with spectroscopic techniques could reveal the changes in the material during redox processes. These advanced characterization methods will be key to gaining a deeper understanding of the dynamic behavior of these potential new materials.

Computational Design and Machine Learning in Compound-Based Material Discovery

Computational design and machine learning are powerful tools that can accelerate the discovery and optimization of new materials based on this compound. Currently, no computational or machine learning studies have been reported for this specific compound.

In the future, density functional theory (DFT) and other computational chemistry methods could be used to predict the geometric and electronic structures of potential coordination complexes and MOFs. researchgate.net These calculations can help in understanding the binding preferences of the ligand with different metal ions and in predicting the properties of the resulting materials, such as their porosity, stability, and electronic band structure. High-throughput computational screening could be employed to virtually screen a large number of possible structures to identify promising candidates for synthesis. researchgate.net

Furthermore, machine learning algorithms could be trained on existing materials databases to develop models that can predict the properties of new materials based on their chemical composition and structure. researchgate.netrsc.org For instance, a machine learning model could be developed to predict the gas adsorption capacity or the catalytic activity of a hypothetical MOF based on this compound. researchgate.net The integration of computational design and machine learning into the research workflow would enable a more rational and efficient approach to the discovery of novel materials with desired functionalities.

Q & A

Q. Purification challenges :

  • The compound’s high polarity (due to carboxylic and phenolic groups) complicates crystallization. Gradient elution in reverse-phase HPLC or preparative TLC is recommended for isolation .
  • Residual metal catalysts (e.g., Pd from coupling reactions) require chelation with EDTA or silica gel filtration .

(Advanced) How can computational modeling predict the coordination behavior of this compound in MOF synthesis?

Answer:

  • Density Functional Theory (DFT) : Predicts binding energies between the ligand’s carboxylate/phenolic groups and metal nodes (e.g., Zn²⁺, Cu²⁺). This aids in selecting optimal metal-ligand pairs for stable MOF frameworks .
  • Grand Canonical Monte Carlo (GCMC) simulations : Models gas adsorption (e.g., CO₂, CH₄) in MOF pores, correlating ligand geometry with selectivity .
  • Validation : Compare simulated pore sizes with experimental BET surface area measurements and PXRD-derived unit cell parameters .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., phenolic -OH at δ 9-10 ppm) and aromatic carbons adjacent to carboxyl groups .
  • FT-IR : Identifies carboxylic O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of carboxyl and phenolic groups, critical for MOF node design .

(Advanced) How can researchers resolve discrepancies in gas adsorption data for this compound-based MOFs?

Answer:

  • Control framework flexibility : Flexible MOFs exhibit gate-opening effects, causing hysteresis in adsorption isotherms. Use in situ PXRD to monitor structural changes during gas uptake .
  • Standardize activation protocols : Residual solvents (e.g., DMF) can block pores. Supercritical CO₂ drying ensures complete solvent removal .
  • Cross-validate with multiple techniques : Compare CO₂ adsorption measured via gravimetric analyzers vs. volumetric systems .

(Basic) What safety protocols are critical when handling this compound?

Answer:

  • Toxicity mitigation : Chlorophenol analogs (e.g., 3,5-dichlorophenol) are skin irritants. Use nitrile gloves and fume hoods .
  • Waste disposal : Follow EPA guidelines for halogenated phenolic compounds. Neutralize acidic waste with bicarbonate before disposal .

(Advanced) What strategies optimize the hydrothermal stability of this compound-derived MOFs?

Answer:

  • Ligand functionalization : Introduce hydrophobic groups (e.g., methyl substituents) to reduce water affinity .
  • Metal node selection : High-valence metals (e.g., Zr⁴⁺, Cr³⁺) form stronger coordination bonds, resisting hydrolysis. Test stability via cyclic humidity exposure (20–90% RH) .
  • Post-synthetic modification : Silane coatings on MOF surfaces can block water ingress .

(Basic) How does the acidity of this compound influence its reactivity in coordination chemistry?

Answer:

  • Proton dissociation : The phenolic (-OH, pKa ~10) and carboxylic (-COOH, pKa ~4-5) groups deprotonate under basic conditions, forming O⁻ sites for metal coordination .
  • pH-dependent speciation : At pH 7–9, the ligand exists as a trianion (two carboxylate, one phenolate), favoring tridentate binding to metal clusters .

(Advanced) How can researchers address batch-to-batch variability in MOF performance using this ligand?

Answer:

  • Quality control : Use LC-MS to verify ligand purity (>98%) and ICP-OES to quantify residual metals .
  • Crystallization optimization : Adjust solvothermal reaction times (e.g., 24–72 hrs) and solvent ratios (DMF:H₂O) to ensure reproducible crystal sizes .

(Basic) What role does this compound play in sensor design?

Answer:

  • Luminescent MOFs : The ligand’s conjugated π-system enhances fluorescence. When integrated with lanthanides (e.g., Eu³⁺), it enables ratiometric sensing of nitroaromatics .
  • Surface functionalization : Carboxylate groups anchor the ligand to oxide substrates (e.g., SiO₂) for electrochemical sensors .

(Advanced) What mechanistic insights explain catalytic activity in MOFs incorporating this ligand?

Answer:

  • Acid-base catalysis : Proton transfer via phenolic -OH activates substrates (e.g., CO₂ reduction to formate) .
  • Synergistic effects : Metal nodes (e.g., Cu) and ligand carboxylates stabilize transition states in oxidation reactions. Use operando XAFS to monitor active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.